7-O-(Trietilsilil) Paclitaxel

Descripción general

Descripción

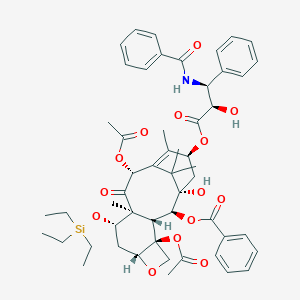

7-O-(Triethylsilyl) Paclitaxel is a semi-synthetic derivative of paclitaxel, a well-known chemotherapeutic agent derived from the bark of the Pacific yew tree (Taxus brevifolia). This compound is characterized by the substitution of a triethylsilyl group at the 7-hydroxyl position of paclitaxel, which enhances its stability and bioavailability .

Aplicaciones Científicas De Investigación

7-O-(Triethylsilyl) Paclitaxel has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

The primary target of 7-O-(Triethylsilyl) Paclitaxel, also known as 7-O-(Triethylsilyl)taxol, is the microtubule network within cells . Microtubules play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

7-O-(Triethylsilyl) Paclitaxel interacts with its target by binding to the β-subunit of tubulin, the building block of microtubules . Unlike other drugs that cause the depolymerization of microtubules, Paclitaxel hyper-stabilizes their structure . This hyper-stabilization prevents the normal dynamic reorganization of the microtubule network, which is essential for mitosis and thus, inhibits cell division .

Biochemical Pathways

The primary biochemical pathway affected by 7-O-(Triethylsilyl) Paclitaxel is the cell cycle. By stabilizing microtubules, the compound effectively halts the cell cycle at the G2/M phase, preventing mitosis . This interruption of the cell cycle triggers apoptosis, or programmed cell death .

Pharmacokinetics

The pharmacokinetics of Paclitaxel have been widely studied .

Result of Action

The result of 7-O-(Triethylsilyl) Paclitaxel’s action at the cellular level is the inhibition of cell division and the induction of apoptosis . This makes it an effective agent against rapidly dividing cells, such as cancer cells .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 7-O-(Triethylsilyl) Paclitaxel are not fully understood due to the limited available research. It is known that Paclitaxel, the parent compound, interacts with a variety of enzymes, proteins, and other biomolecules. It primarily binds to the β-subunit of tubulin, a protein involved in the formation of microtubules, which are essential components of the cell’s cytoskeleton

Cellular Effects

Paclitaxel has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 7-O-(Triethylsilyl) Paclitaxel is not well-defined. Paclitaxel exerts its effects at the molecular level by binding to β-tubulin, inhibiting the disassembly of microtubules, and thus interfering with normal cell division . It is possible that 7-O-(Triethylsilyl) Paclitaxel may have a similar mechanism of action.

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 7-O-(Triethylsilyl) Paclitaxel in animal models. Studies on Paclitaxel have shown that its effects can vary with different dosages .

Metabolic Pathways

Paclitaxel is known to be metabolized in the liver by the cytochrome P450 system, specifically CYP2C8 and CYP3A4 . It is possible that 7-O-(Triethylsilyl) Paclitaxel may be metabolized through similar pathways.

Transport and Distribution

It is known that Paclitaxel is transported across cell membranes by various transport proteins, including those belonging to the ATP-binding cassette (ABC) transporter family .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-O-(Triethylsilyl) Paclitaxel typically involves the protection of the 7-hydroxyl group of paclitaxel with a triethylsilyl group. This can be achieved through the reaction of paclitaxel with triethylsilyl chloride in the presence of a base such as imidazole in a suitable solvent like dimethylformamide . The reaction proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods: Industrial production of 7-O-(Triethylsilyl) Paclitaxel follows a semi-synthetic route starting from 9-dihydro-13-acetylbaccatin III, a precursor obtained from the needles of the European yew tree (Taxus baccata). The precursor is first converted to 7-O-triethylsilyl-9,10-diketobaccatin III, followed by the addition of paclitaxel side chain precursors to form the final product .

Análisis De Reacciones Químicas

Types of Reactions: 7-O-(Triethylsilyl) Paclitaxel undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve reagents like tetrabutylammonium fluoride to remove the triethylsilyl group.

Major Products: The major products formed from these reactions include various derivatives of paclitaxel with modified functional groups, which can exhibit different biological activities .

Comparación Con Compuestos Similares

Paclitaxel: The parent compound, known for its potent anticancer activity.

Docetaxel: A semi-synthetic analogue of paclitaxel with a similar mechanism of action but different pharmacokinetic properties.

Cabazitaxel: Another derivative with improved efficacy against certain resistant cancer cell lines.

Uniqueness: 7-O-(Triethylsilyl) Paclitaxel is unique due to the presence of the triethylsilyl group, which enhances its stability and bioavailability compared to paclitaxel. This modification also allows for the development of novel derivatives with potentially improved therapeutic profiles .

Propiedades

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H65NO14Si/c1-10-69(11-2,12-3)68-38-28-39-52(30-63-39,67-33(6)56)44-46(66-48(60)36-26-20-15-21-27-36)53(62)29-37(31(4)40(50(53,7)8)43(64-32(5)55)45(58)51(38,44)9)65-49(61)42(57)41(34-22-16-13-17-23-34)54-47(59)35-24-18-14-19-25-35/h13-27,37-39,41-44,46,57,62H,10-12,28-30H2,1-9H3,(H,54,59)/t37-,38-,39+,41-,42+,43+,44-,46-,51+,52-,53+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHIBBPOJARUFY-RGZLSWIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O)C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O)C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H65NO14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455637 | |

| Record name | 7-O-(Triethylsilyl)taxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

968.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148930-55-6 | |

| Record name | Benzenepropanoic acid, β-(benzoylamino)-α-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-[(triethylsilyl)oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148930-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-O-(Triethylsilyl)taxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-O-(Triethylsilyl)paclitaxel | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV2YY7E35G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.